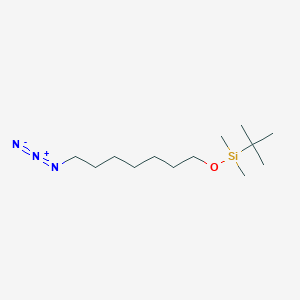
((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound that features an azido group attached to a heptyl chain, which is further connected to a tert-butyl dimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 7-bromoheptanol with sodium azide to form 7-azidoheptanol. This intermediate is then reacted with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Click Chemistry: The azido group can react with alkynes in the presence of a copper catalyst to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Click Chemistry: Copper sulfate, sodium ascorbate, water/t-butanol mixture.
Major Products
Substitution: Formation of substituted heptyl derivatives.
Reduction: Formation of heptylamine derivatives.
Click Chemistry: Formation of triazole-linked compounds.
Applications De Recherche Scientifique
((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the preparation of functionalized surfaces and polymers.
Bioconjugation: Employed in the modification of biomolecules through click chemistry.
Medicinal Chemistry: Potential use in drug discovery and development due to its ability to form stable triazole linkages.
Mécanisme D'action
The mechanism of action of ((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane largely depends on the specific reaction it undergoes. For example, in click chemistry, the azido group reacts with an alkyne to form a triazole ring, which is a stable and bioorthogonal linkage. This reaction is catalyzed by copper ions, which facilitate the cycloaddition process.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7-Bromoheptyl)oxy(tert-butyl)dimethylsilane: Similar structure but with a bromo group instead of an azido group.
(7-Hydroxyheptyl)oxy(tert-butyl)dimethylsilane: Contains a hydroxy group instead of an azido group.
(7-Aminoheptyl)oxy(tert-butyl)dimethylsilane: Contains an amino group instead of an azido group.
Uniqueness
((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the azido group, which allows it to participate in click chemistry reactions. This makes it particularly valuable for applications in bioconjugation and materials science, where stable and specific linkages are required.
Propriétés
IUPAC Name |
7-azidoheptoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3OSi/c1-13(2,3)18(4,5)17-12-10-8-6-7-9-11-15-16-14/h6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRLBMIKVZWAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-1-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride](/img/structure/B8164975.png)
![(S)-1-(2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride](/img/structure/B8164976.png)
![(S)-1-(2'-(benzyloxy)-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride](/img/structure/B8164978.png)






![5-Methoxy-2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-benzaldehyde](/img/structure/B8165034.png)



